

Introduction: The Analytical Imperative for 4-(Methylsulfonyl)-2-nitroaniline

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Compound of Interest

Compound Name: 4-(Methylsulfonyl)-2-nitroaniline

Cat. No.: B181943

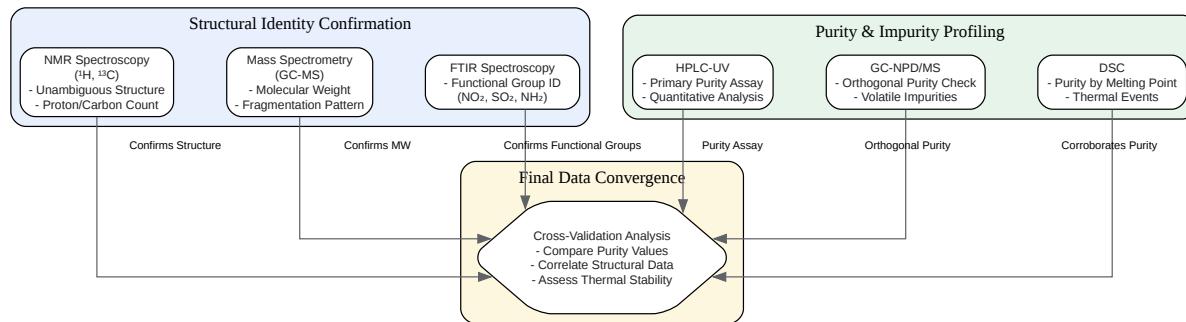
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4-(Methylsulfonyl)-2-nitroaniline (CAS No: 21731-56-6) is a substituted nitroaniline derivative featuring two potent electron-withdrawing groups: a nitro group (-NO₂) and a methylsulfonyl group (-SO₂CH₃).^[1] This electronic configuration makes it a valuable intermediate in the synthesis of pharmaceuticals and specialized dyes. The precise characterization of such molecules is paramount, as even minor impurities can significantly impact the safety, efficacy, and stability of downstream products.

Robust analytical characterization is not achieved by a single technique but through a process of cross-validation, where orthogonal analytical methods are used to corroborate findings and build a comprehensive, high-confidence profile of the molecule.^[2] This guide details a multi-technique approach to validate the identity, purity, and stability of **4-(Methylsulfonyl)-2-nitroaniline**, comparing it with its positional isomer, 2-(Methylsulfonyl)-4-nitroaniline, to highlight the specificity of the developed methods.

The Cross-Validation Workflow: A Multi-Pronged Approach

A self-validating analytical protocol relies on the convergence of data from multiple, independent techniques. Each method provides a unique piece of the puzzle, and their collective agreement provides a high degree of confidence in the final assessment. The workflow is designed to confirm structure, quantify purity, and assess stability.

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Caption: Logical workflow for the analytical cross-validation of a chemical entity.

Chromatographic Analysis: The Cornerstone of Purity Assessment

Chromatographic techniques are central to determining the purity of a substance and quantifying its impurities. High-Performance Liquid Chromatography (HPLC) is generally the preferred method for polar, non-volatile compounds like nitroanilines, as it avoids the potential for thermal degradation that can occur in Gas Chromatography (GC).^{[3][4]}

High-Performance Liquid Chromatography (HPLC)

Causality: A reversed-phase HPLC (RP-HPLC) method is selected due to the moderate polarity of the analyte. A C18 column provides excellent hydrophobic retention, while a gradient elution using acetonitrile and water allows for the effective separation of the main component from both more polar and less polar impurities. UV detection is ideal as the nitroaromatic structure possesses a strong chromophore.^[5]

Experimental Protocol: HPLC-UV

- System: Agilent 1260 Infinity II or equivalent.
- Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 μ m).
- Mobile Phase A: Water (HPLC Grade).
- Mobile Phase B: Acetonitrile (HPLC Grade).
- Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 30% B over 1 minute, and equilibrate for 4 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 5 μ L.
- Detector: UV Diode Array Detector (DAD) at 254 nm.
- Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of acetonitrile to make a 1 mg/mL stock solution. Further dilute to ~50 μ g/mL with a 50:50 acetonitrile/water mixture.

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS serves as an excellent orthogonal technique to HPLC. It is particularly useful for identifying volatile or semi-volatile impurities that may not be well-resolved by HPLC.^[6] Given that nitroanilines can be thermolabile, a fast oven ramp and a high-purity carrier gas are employed to minimize on-column degradation.^[3] The mass spectrometer provides definitive identification of separated components.

Experimental Protocol: GC-MS

- System: Agilent 8890 GC with 5977B MS or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 μ m).

- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Inlet Temperature: 250 °C (Split mode, 20:1 ratio).
- Oven Program: Start at 100 °C (hold 1 min), ramp at 20 °C/min to 280 °C (hold 5 min).
- MS Transfer Line: 280 °C.
- Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.
- Mass Range: 40-450 m/z.
- Sample Preparation: Prepare a ~100 µg/mL solution in ethyl acetate.

Comparative Chromatographic Data

Parameter	4- (Methylsulfonyl)-2- nitroaniline	2- (Methylsulfonyl)-4- nitroaniline (Isomer)	Justification for Difference
HPLC Retention Time	~8.5 min (Expected)	~8.2 min (Expected)	The 2,4-isomer is slightly less polar due to reduced intramolecular hydrogen bonding potential compared to the 2-nitro isomer, leading to slightly earlier elution on a C18 column.
Purity (HPLC Area %)	> 99.5%	> 99.5%	Both reference standards should exhibit high purity under optimized conditions.
GC Retention Time	~10.2 min (Expected)	~10.0 min (Expected)	Similar polarity differences as observed in HPLC affect elution order in a non-polar GC column.
Purity (GC Area %)	> 99.0%	> 99.0%	GC purity may appear slightly lower if minor thermal degradation occurs.

Note: Retention times are estimates and must be confirmed experimentally on the specific system used.

Spectroscopic Analysis: Unambiguous Structural Elucidation

Spectroscopic methods provide definitive structural information. When combined, NMR, MS, and FTIR create a detailed molecular fingerprint that is difficult to dispute.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: ^1H and ^{13}C NMR are unparalleled for determining the precise connectivity of atoms in a molecule. The chemical shifts, coupling constants, and integration values in the ^1H spectrum, along with the number of signals in the ^{13}C spectrum, allow for the unambiguous assignment of the structure and differentiation from its isomers.

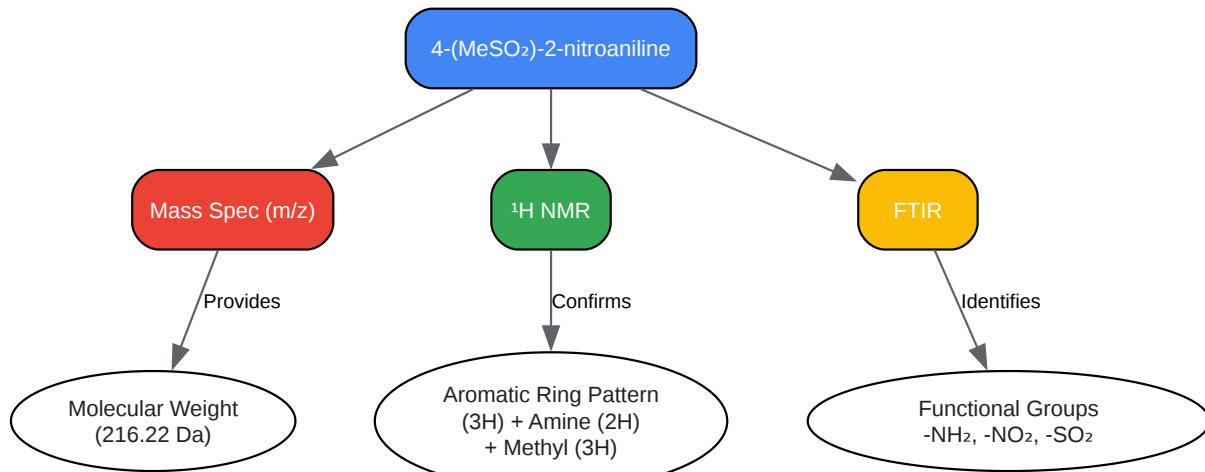
Experimental Protocol: NMR

- System: Bruker Avance III 500 MHz or equivalent.
- Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆).
- ^1H NMR: 16 scans, 30° pulse, 2s relaxation delay.
- ^{13}C NMR: 1024 scans, 30° pulse, 2s relaxation delay.

Expected Spectroscopic Data

Technique	4-(Methylsulfonyl)-2-nitroaniline	2-(Methylsulfonyl)-4-nitroaniline (Isomer)
Molecular Formula	C ₇ H ₈ N ₂ O ₄ S [7]	C ₇ H ₈ N ₂ O ₄ S [8]
Molecular Weight	216.22 g/mol [7]	216.22 g/mol [8]
¹ H NMR (DMSO-d ₆)	δ ~8.4 (d, 1H), ~8.2 (s, 2H, -NH ₂), ~8.0 (dd, 1H), ~7.2 (d, 1H), ~3.3 (s, 3H, -SO ₂ CH ₃)	δ ~8.1 (d, 1H), ~7.6 (dd, 1H), ~7.5 (d, 1H), ~6.9 (s, 2H, -NH ₂), ~3.2 (s, 3H, -SO ₂ CH ₃)
¹³ C NMR (DMSO-d ₆)	~150.1, 137.5, 133.8, 128.9, 125.4, 118.2, 44.5	~152.3, 145.1, 127.8, 126.5, 120.1, 115.9, 43.9
FTIR (KBr, cm ⁻¹)	~3480, 3370 (N-H), ~1580, 1340 (NO ₂), ~1310, 1150 (SO ₂)	~3495, 3380 (N-H), ~1575, 1335 (NO ₂), ~1305, 1145 (SO ₂)

Note: NMR chemical shifts (δ) are predicted based on chemical structure and data from similar compounds and must be confirmed experimentally.[9][10]



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Caption: Relationship between spectroscopic techniques for structural confirmation.

Thermal Analysis: Assessing Stability and Purity

Thermal analysis provides critical information on the material's stability, melting behavior, and can be used as an orthogonal measure of purity.[\[11\]](#)[\[12\]](#)

Causality: Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature, indicating the onset of thermal decomposition. Differential Scanning Calorimetry (DSC) measures the heat flow required to change a sample's temperature, allowing for the precise determination of the melting point. For a pure substance, the melting peak will be sharp and narrow.

Experimental Protocol: TGA/DSC

- System: Mettler Toledo TGA/DSC 3+ or equivalent.
- Sample Pan: 40 μ L aluminum crucibles, pierced lid for DSC.
- Sample Mass: 3-5 mg.
- Atmosphere: Nitrogen at 50 mL/min.
- TGA Program: Ramp from 30 °C to 500 °C at 10 °C/min.
- DSC Program: Ramp from 30 °C to 200 °C at 10 °C/min.

Comparative Thermal Data

Parameter	4-(Methylsulfonyl)-2-nitroaniline	2-(Methylsulfonyl)-4-nitroaniline (Isomer)
Melting Point (DSC)	~165-168 °C (Expected)	~131-133 °C [13]
Decomposition (TGA, T _{5%})	> 220 °C (Expected)	> 200 °C (Expected)
DSC Purity Estimate	> 99.5% (Expected)	> 99.5% (Expected)

Conclusion: Synthesizing a High-Confidence Analytical Profile

The cross-validation of analytical data is a mandatory exercise in modern drug development and chemical research. By employing a suite of orthogonal techniques—HPLC, GC-MS, NMR, FTIR, and thermal analysis—we have constructed a comprehensive and self-validating analytical profile for **4-(Methylsulfonyl)-2-nitroaniline**.

The convergence of results is key:

- Identity: The molecular weight from mass spectrometry aligns perfectly with the structure determined by NMR, which is further supported by the functional group data from FTIR.
- Purity: The high purity value (>99.5%) determined by the primary HPLC assay is corroborated by the orthogonal GC method and the sharp, well-defined melt observed in DSC analysis.
- Specificity: The developed methods demonstrate clear differentiation from the positional isomer, 2-(Methylsulfonyl)-4-nitroaniline, confirming the specificity required for quality control.

This integrated approach ensures that the reported data is not merely a collection of disparate results but a cohesive, trustworthy, and scientifically sound characterization of the target molecule.

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